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molecular formula C19H17NO5 B8437892 Methyl 4-hydroxy-6-(4-methoxyphenoxy)-1-methylisoquinoline-3-carboxylate

Methyl 4-hydroxy-6-(4-methoxyphenoxy)-1-methylisoquinoline-3-carboxylate

Cat. No. B8437892
M. Wt: 339.3 g/mol
InChI Key: LVRKOLYHCDWNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340511B2

Procedure details

A glass lined Parr pressure reactor vessel equipped with a 4-blade impeller can be charged with 6c, Pd/C (about 0.4 to 0.5 molar equivalents), anhydrous Na2CO3 (about 0.5 molar equivalents), and ethyl acetate. The flask can then be vacuum-purged with nitrogen (3×) and vacuum-purged with hydrogen (3×). The flask can then be pressurized with hydrogen to set point 60 psi and stirred at 60° C. for 6-8 hrs until completion of reaction (6c <0.5%). The flask can then be cooled to 20-25° C., the pressure released to ambient, the head space purged with nitrogen three times and filtered through glass microfiber filter paper. The filtrate can be concentrated and precipitated from cold methanol and dried under vacuum at 50±5° C.
Name
6c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([O:16][C:17]3[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=3)=[CH:13][CH:14]=2)[C:9]([OH:25])=[C:8]([C:26]([O:28][CH3:29])=[O:27])[N:7]=1)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>[Pd].C(OCC)(=O)C>[OH:25][C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[C:12]([O:16][C:17]3[CH:18]=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=3)[CH:11]=2)[C:6]([CH3:5])=[N:7][C:8]=1[C:26]([O:28][CH3:29])=[O:27] |f:1.2.3|

Inputs

Step One
Name
6c
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=NC(=C(C2=CC(=CC=C12)OC1=CC=C(C=C1)OC)O)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 6-8 hrs until completion of reaction (6c <0.5%)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a 4-blade impeller
CUSTOM
Type
CUSTOM
Details
The flask can then be vacuum-purged with nitrogen (3×)
CUSTOM
Type
CUSTOM
Details
vacuum-purged with hydrogen (3×)
TEMPERATURE
Type
TEMPERATURE
Details
The flask can then be cooled to 20-25° C.
CUSTOM
Type
CUSTOM
Details
the head space purged with nitrogen three times
FILTRATION
Type
FILTRATION
Details
filtered through glass microfiber
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate can be concentrated
CUSTOM
Type
CUSTOM
Details
precipitated from cold methanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50±5° C.

Outcomes

Product
Details
Reaction Time
7 (± 1) h
Name
Type
Smiles
OC1=C(N=C(C2=CC=C(C=C12)OC1=CC=C(C=C1)OC)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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